

An In-depth Technical Guide to Benzyltrimethylammonium Tribromide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benzyltrimethylammonium tribromide
Cat. No.:	B15548377

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tribromide (BTMABr₃) is a versatile and efficient reagent in organic synthesis, serving as a stable, solid source of bromine. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, and its primary applications as a brominating and oxidizing agent, as well as a phase-transfer catalyst. Detailed experimental protocols for its synthesis and key reactions, alongside quantitative data on reaction yields and conditions, are presented to facilitate its practical use in research and development. Furthermore, this document includes safety and handling guidelines and spectroscopic data for proper identification and safe implementation in a laboratory setting.

Introduction

Benzyltrimethylammonium tribromide is a quaternary ammonium polyhalide that has gained significant traction as a safer and more convenient alternative to liquid bromine. Its solid, crystalline nature allows for precise measurement and handling, mitigating the risks associated with the volatile and highly corrosive nature of elemental bromine. This reagent's utility extends across various organic transformations, including the selective bromination of aromatic

compounds, the oxidation of alcohols and other functional groups, and as a catalyst in biphasic reactions. This guide aims to be a thorough resource for professionals in the chemical and pharmaceutical sciences, offering both foundational knowledge and practical, actionable data.

Synonyms and Chemical Identity

Proper identification of chemical reagents is critical for reproducibility and safety in experimental work. **Benzyltrimethylammonium tribromide** is known by several alternative names and identifiers.

Table 1: Synonyms and Identifiers for **Benzyltrimethylammonium Tribromide**

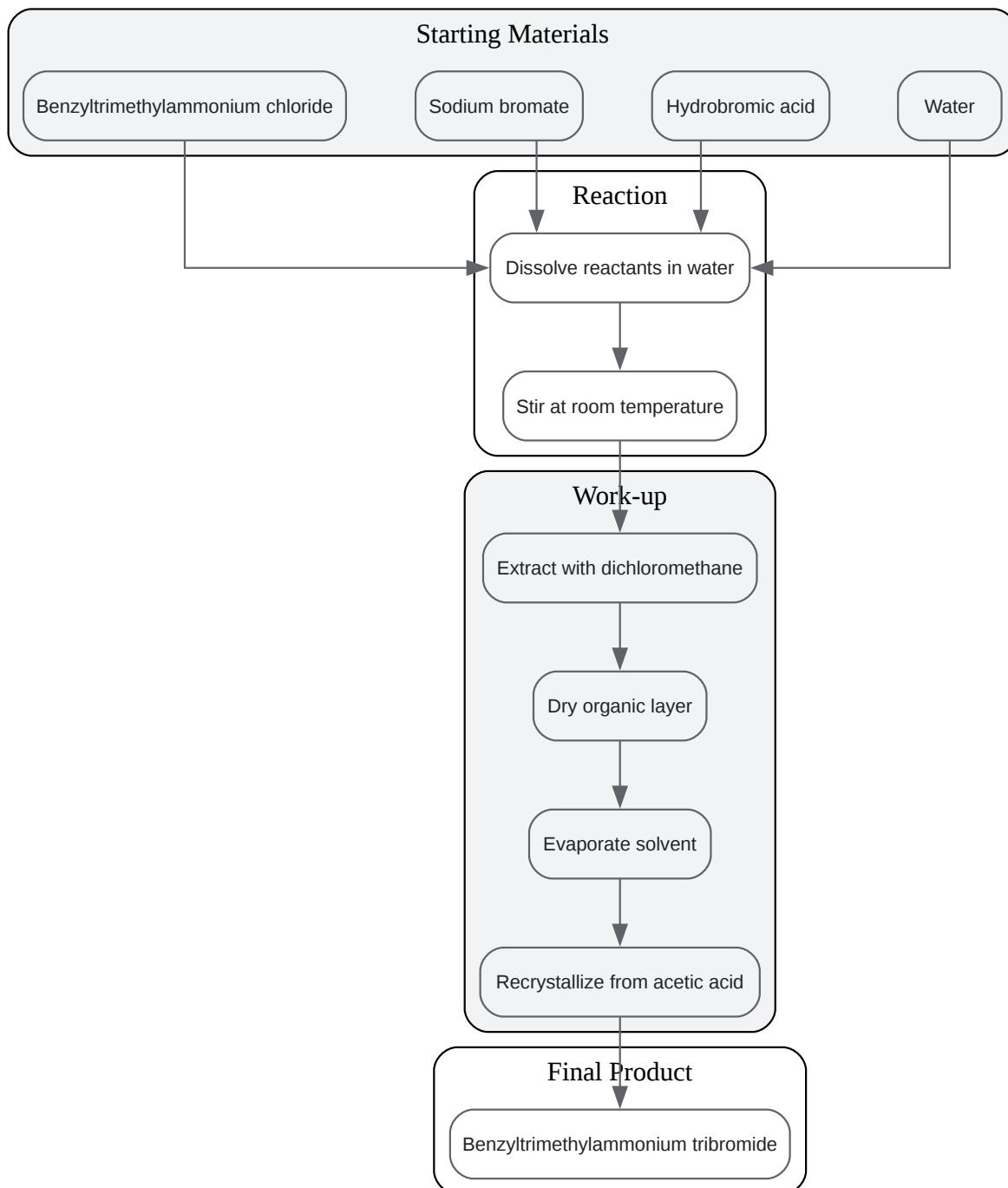
Type	Identifier
Systematic Name	N,N,N-Trimethyl-1-phenylmethanaminium tribromide
Common Synonyms	BTMABr ₃ , Trimethylbenzylammonium tribromide, Benzyl Trimethyl Ammonium Tribromide, Benzyltrimethylammonium bromide dibromide
CAS Number	111865-47-5
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N
Molecular Weight	389.96 g/mol
InChI	InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
SMILES	C--INVALID-LINK--(C)CC1=CC=CC=C1.-- INVALID-LINK--Br

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its appropriate handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of **Benzyltrimethylammonium Tribromide**

Property	Value	Reference
Appearance	Yellow to orange crystalline powder	
Melting Point	99-101 °C	[1]
Solubility	Soluble in dichloromethane, methanol, and acetic acid.	[2]
Stability	Stable under normal conditions; light-sensitive and hygroscopic.	


Experimental Protocols

This section provides detailed methodologies for the synthesis of **Benzyltrimethylammonium tribromide** and its application in key organic transformations.

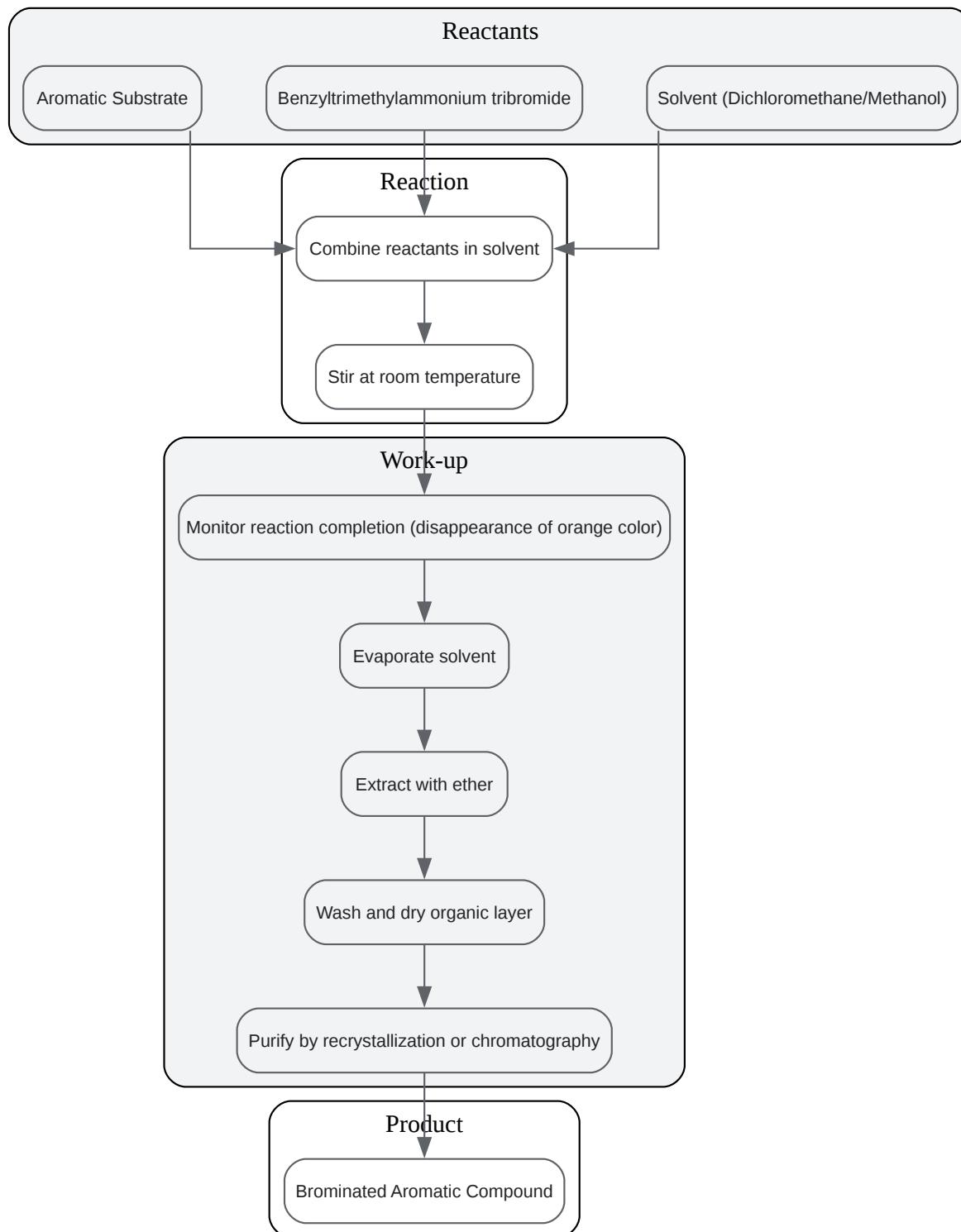
Synthesis of Benzyltrimethylammonium Tribromide

The synthesis of **Benzyltrimethylammonium tribromide** can be achieved through the reaction of the corresponding quaternary ammonium halide with a bromine source.

Experimental Workflow for the Synthesis of Benzyltrimethylammonium Tribromide

[Click to download full resolution via product page](#)

Caption: Synthesis of **Benzyltrimethylammonium tribromide**.


Protocol:

- To a solution of benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in water (100 mL), add hydrobromic acid (47%, 180 mmol) while stirring at room temperature.[2]
- A solid will precipitate out of the solution. Extract the product with dichloromethane (4 x 50 mL).[2]
- Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
- Remove the solvent under reduced pressure.[2]
- Recrystallize the crude product from acetic acid to yield pure **Benzyltrimethylammonium tribromide**.[3]

Bromination of Aromatic Compounds

Benzyltrimethylammonium tribromide is a highly effective reagent for the selective bromination of various aromatic substrates.

General Experimental Workflow for Aromatic Bromination

[Click to download full resolution via product page](#)

Caption: General workflow for aromatic bromination.

Protocol for the Bromination of Phenols:

- To a solution of the phenol (1 mmol) in a mixture of dichloromethane and methanol, add **Benzyltrimethylammonium tribromide** (1-3 mmol, depending on the desired degree of bromination).[4]
- Stir the reaction mixture at room temperature for approximately 1 hour. The completion of the reaction is indicated by the disappearance of the orange color of the tribromide.[2][4]
- Upon completion, evaporate the solvent.
- Extract the residue with ether.
- Wash the ethereal solution with water, dry over magnesium sulfate, and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

Table 3: Bromination of Phenols with **Benzyltrimethylammonium Tribromide**[4]

Phenol	Molar Ratio (Substrate:Reagent)		Product	Yield (%)
Phenol	1:1.1		4-Bromophenol	-
Phenol	1:2.2		2,4-Dibromophenol	-
Phenol	1:3.3		2,4,6-Tribromophenol	98
4-Methylphenol	1:2.2		2,6-Dibromo-4-methylphenol	95
2-Naphthol	1:1.1		1-Bromo-2-naphthol	96

Oxidation of Alcohols

Benzyltrimethylammonium tribromide serves as a mild and selective oxidizing agent for the conversion of alcohols to the corresponding carbonyl compounds.

Protocol for the Oxidation of Benzyl Alcohols:

- To a solution of the benzyl alcohol (1 mmol) in carbon tetrachloride, add 1 equivalent of **Benzyltrimethylammonium tribromide**.
- The reaction can be carried out under neutral or basic conditions.
- Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
- After completion, the reaction mixture is worked up by washing with water, drying the organic layer, and removing the solvent.
- The resulting benzaldehyde can be purified by standard methods.

Phase-Transfer Catalysis

Benzyltrimethylammonium tribromide can also function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. Its efficiency is comparable to other common quaternary ammonium salts.

Table 4: Comparative Efficiency of Phase-Transfer Catalysts in Williamson Ether Synthesis[5]

Catalyst	Time (h)	Conversion (%)
Tetrabutylammonium bromide (TBAB)	1	98
Triethylbenzylammonium chloride	1	95
18-Crown-6	6	75
No Catalyst	24	<5

Reaction: 4-tert-butyl phenol with benzyl bromide.

Spectroscopic Data

Spectroscopic data is essential for the verification of the identity and purity of **Benzyltrimethylammonium tribromide**.

Table 5: Spectroscopic Data for **Benzyltrimethylammonium Tribromide**

Technique	Data	Reference
¹ H NMR	Available	[6]
IR (KBr)	Available	[6]
ATR-IR	Available	[6]

Safety and Handling

Benzyltrimethylammonium tribromide is a hazardous substance and requires careful handling to ensure laboratory safety.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust.
 - In case of contact with skin or eyes, rinse immediately with plenty of water.
- Storage: Store in a cool, dry, and dark place under an inert atmosphere due to its light sensitivity and hygroscopic nature.[7]

Conclusion

Benzyltrimethylammonium tribromide is a valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and selectivity make it a superior choice for many bromination and oxidation reactions compared to traditional reagents. The detailed protocols

and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are paramount for successful and safe experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 苄基三甲基三溴化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyltrimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyltrimethylammonium Tribromide: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548377#synonyms-for-benzyltrimethylammonium-tribromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com